6-Chloro-4-(4-piperidinylthio)quinoline dihydrochloride
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Overview
Description
6-Chloro-4-(4-piperidinylthio)quinoline dihydrochloride is a chemical compound with the molecular formula C14H17Cl3N2S and a molecular weight of 351.728 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-(4-piperidinylthio)quinoline dihydrochloride typically involves the reaction of 6-chloroquinoline with 4-piperidinethiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that the synthesis follows similar routes as those used in laboratory settings, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-(4-piperidinylthio)quinoline dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
6-Chloro-4-(4-piperidinylthio)quinoline dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-4-(4-piperidinylthio)quinoline dihydrochloride is not fully understood. it is believed to interact with various molecular targets and pathways, including:
DNA Intercalation: The quinoline moiety can intercalate into DNA, disrupting its function.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular processes.
Signal Transduction: It may interfere with signal transduction pathways, affecting cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-(4-pyridinyl)-4-quinolinol: Another quinoline derivative with similar biological activities.
6-Chloro-4-phenyl-2-(4-pyridinyl)quinoline: Known for its antimicrobial properties.
Uniqueness
6-Chloro-4-(4-piperidinylthio)quinoline dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinoline core with a piperidinylthio group makes it a valuable compound for various research applications .
Properties
CAS No. |
882865-05-6 |
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Molecular Formula |
C14H17Cl3N2S |
Molecular Weight |
351.7 g/mol |
IUPAC Name |
6-chloro-4-piperidin-4-ylsulfanylquinoline;dihydrochloride |
InChI |
InChI=1S/C14H15ClN2S.2ClH/c15-10-1-2-13-12(9-10)14(5-8-17-13)18-11-3-6-16-7-4-11;;/h1-2,5,8-9,11,16H,3-4,6-7H2;2*1H |
InChI Key |
HIWXQHWNJBHNER-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1SC2=C3C=C(C=CC3=NC=C2)Cl.Cl.Cl |
Origin of Product |
United States |
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